2-{[2-(2-Methoxyphenoxy)ethyl]thio}-1H-benzimidazole
CAS No.: 319489-19-5
Cat. No.: VC7588162
Molecular Formula: C16H16N2O2S
Molecular Weight: 300.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 319489-19-5 |
|---|---|
| Molecular Formula | C16H16N2O2S |
| Molecular Weight | 300.38 |
| IUPAC Name | 2-[2-(2-methoxyphenoxy)ethylsulfanyl]-1H-benzimidazole |
| Standard InChI | InChI=1S/C16H16N2O2S/c1-19-14-8-4-5-9-15(14)20-10-11-21-16-17-12-6-2-3-7-13(12)18-16/h2-9H,10-11H2,1H3,(H,17,18) |
| Standard InChI Key | MWPZHSQYGBSDAP-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1OCCSC2=NC3=CC=CC=C3N2 |
Introduction
2-{[2-(2-Methoxyphenoxy)ethyl]thio}-1H-benzimidazole is a complex organic compound belonging to the benzimidazole class, which is characterized by a benzene ring fused to an imidazole ring . This specific compound incorporates additional functional groups, including a methoxyphenoxy group and a thioether linkage, which contribute to its unique chemical properties.
Synthesis and Preparation
The synthesis of 2-{[2-(2-Methoxyphenoxy)ethyl]thio}-1H-benzimidazole typically involves multi-step organic synthesis techniques. These may include the reaction of benzimidazole derivatives with appropriate alkylating agents or the use of coupling reactions to form the thioether linkage.
Safety and Handling
-
Handling Precautions: Should be handled with protective equipment to avoid skin and eye irritation.
Spectral Information
Spectral data for this compound, such as NMR and IR spectra, are not extensively detailed in the available sources but can be crucial for its identification and characterization.
Suppliers and Availability
2-{[2-(2-Methoxyphenoxy)ethyl]thio}-1H-benzimidazole is available from suppliers like Matrix Scientific, often used in research settings .
Data Table: Key Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆N₂O₂S |
| Molecular Weight | 300.4 g/mol |
| CAS Number | 319489-19-5 |
| PubChem CID | 1862004 |
| Hazard Classification | Irritant |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume